Cas no 56157-93-8 (3-Hydroxy-benzenesulfonyl chloride)

3-Hydroxy-benzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-hydroxybenzenesulfonyl chloride
- M-HYDROXYBENZENESULPHONYL CHLORIDE
- DTXSID50204692
- 56157-93-8
- 3-Hydroxybenzene-1-sulfonyl chloride
- 3-Hydroxy-benzenesulfonyl chloride
- CS-0244355
- SCHEMBL792436
- AKOS006334836
- KVJJEIFIJQCJSP-UHFFFAOYSA-N
- 3-Hydroxybenzene-1-sulfonylchloride
- EN300-276068
- 3-hydroxybenzene sulfonyl chloride
-
- MDL: MFCD19200133
- インチ: InChI=1S/C6H5ClO3S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4,8H
- InChIKey: KVJJEIFIJQCJSP-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)S(=O)(=O)Cl)O
計算された属性
- せいみつぶんしりょう: 191.96485
- どういたいしつりょう: 191.9647929g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 62.8Ų
じっけんとくせい
- PSA: 54.37
3-Hydroxy-benzenesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315025-250mg |
3-Hydroxybenzene-1-sulfonyl chloride |
56157-93-8 | 98% | 250mg |
¥6008.00 | 2024-05-08 | |
TRC | H876875-10mg |
3-Hydroxy-benzenesulfonyl chloride |
56157-93-8 | 10mg |
$ 95.00 | 2022-06-04 | ||
TRC | H876875-50mg |
3-Hydroxy-benzenesulfonyl chloride |
56157-93-8 | 50mg |
$ 340.00 | 2022-06-04 | ||
TRC | H876875-5mg |
3-Hydroxy-benzenesulfonyl chloride |
56157-93-8 | 5mg |
$ 70.00 | 2022-06-04 | ||
Enamine | EN300-276068-5.0g |
3-hydroxybenzene-1-sulfonyl chloride |
56157-93-8 | 95.0% | 5.0g |
$2900.0 | 2025-03-20 | |
Enamine | EN300-276068-0.5g |
3-hydroxybenzene-1-sulfonyl chloride |
56157-93-8 | 95.0% | 0.5g |
$780.0 | 2025-03-20 | |
Enamine | EN300-276068-0.05g |
3-hydroxybenzene-1-sulfonyl chloride |
56157-93-8 | 95.0% | 0.05g |
$232.0 | 2025-03-20 | |
A2B Chem LLC | AY12712-2.5g |
3-hydroxybenzene-1-sulfonyl chloride |
56157-93-8 | 95% | 2.5g |
$2098.00 | 2024-04-19 | |
1PlusChem | 1P01FQA0-100mg |
3-hydroxybenzene-1-sulfonyl chloride |
56157-93-8 | 95% | 100mg |
$491.00 | 2023-12-16 | |
Aaron | AR01FQIC-10g |
3-hydroxybenzene-1-sulfonyl chloride |
56157-93-8 | 95% | 10g |
$5937.00 | 2023-12-15 |
3-Hydroxy-benzenesulfonyl chloride 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
3-Hydroxy-benzenesulfonyl chlorideに関する追加情報
Professional Introduction to 3-Hydroxy-benzenesulfonyl chloride (CAS No. 56157-93-8)
3-Hydroxy-benzenesulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 56157-93-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, combining a hydroxyl group and a sulfonyl chloride moiety on a benzene ring, make it a versatile building block for medicinal chemists.
The structure of 3-Hydroxy-benzenesulfonyl chloride consists of a benzene ring substituted at the 3-position with both a hydroxyl (-OH) group and a sulfonyl chloride (-SO₂Cl) group. This bifunctional nature allows for further chemical modifications, enabling the construction of complex molecular architectures. The presence of the sulfonyl chloride group enhances reactivity, making it an excellent electrophile for nucleophilic substitution reactions, while the hydroxyl group provides opportunities for hydrogen bonding interactions and further derivatization.
In recent years, 3-Hydroxy-benzenesulfonyl chloride has been increasingly utilized in the synthesis of pharmacophores targeting various disease mechanisms. One notable area of research involves its application in the development of inhibitors for enzymes involved in inflammatory pathways. For instance, studies have demonstrated its utility in generating sulfonamide derivatives that exhibit potent anti-inflammatory properties by modulating key signaling cascades such as NF-κB and MAPK. These findings align with the broader trend toward developing small-molecule inhibitors as therapeutic interventions for chronic inflammatory disorders.
Another emerging application of 3-Hydroxy-benzenesulfonyl chloride lies in the field of oncology. Researchers have leveraged its reactivity to synthesize novel analogs of known anticancer agents. By incorporating this compound into drug design strategies, scientists have been able to develop molecules with enhanced binding affinity to target proteins involved in tumor growth and progression. Preliminary studies suggest that certain derivatives exhibit promising cytotoxic effects against multiple cancer cell lines, highlighting the potential of this scaffold in oncology drug discovery.
The synthetic utility of 3-Hydroxy-benzenesulfonyl chloride extends beyond pharmaceutical applications. It has also found relevance in materials science, particularly in the development of functional polymers and coatings. The ability to introduce both hydrophilic and electrophilic functionalities into polymer backbones allows for the creation of materials with tailored properties, such as controlled solubility or surface activity. This versatility makes it a valuable reagent for designing advanced materials with applications ranging from biodegradable plastics to smart coatings.
From a chemical biology perspective, 3-Hydroxy-benzenesulfonyl chloride serves as an important tool for probing protein-ligand interactions. Its structural features enable the generation of probes that can be used to study enzyme mechanisms or identify novel binding partners within cellular systems. Such studies are critical for understanding biological pathways and developing targeted therapies based on mechanistic insights gained from biochemical assays.
The regioselectivity and reactivity profile of 3-Hydroxy-benzenesulfonyl chloride make it particularly useful in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations allow for the introduction of aryl or heteroaryl groups at specific positions on the benzene ring, expanding the structural diversity of potential drug candidates or functional materials. The ability to perform such reactions under mild conditions while maintaining high yields underscores its importance as a synthetic intermediate.
In conclusion, 3-Hydroxy-benzenesulfonyl chloride (CAS No. 56157-93-8) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and chemical biology. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists seeking to develop novel therapeutics or advanced materials. As research continues to uncover new applications and synthetic strategies involving this compound, its significance is expected to grow further, reinforcing its role as a cornerstone in modern chemical innovation.
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